CBA

概要

準備方法

4-カルボキシベンズアルデヒドは、さまざまな方法で合成できる。 一般的な方法の1つは、アルカリ性媒体中で過マンガン酸カリウムを使用して4-メチルベンズアルデヒドを酸化することである 。 別の方法は、酸性条件下で4-シアノベンズアルデヒドを加水分解することである 。 工業的には、p-キシレンのテレフタル酸への酸化中に副生成物として生成される .

化学反応の分析

4-カルボキシベンズアルデヒドは、いくつかのタイプの化学反応を受ける。

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウム、還元のための水素化ホウ素ナトリウム、および置換反応のためのさまざまな求電子剤が含まれる 。 生成される主な生成物には、4-カルボキシ安息香酸、4-ヒドロキシベンズアルデヒド、および置換ベンズアルデヒドが含まれる .

科学研究の応用

4-カルボキシベンズアルデヒドには、いくつかの科学研究の応用がある。

科学的研究の応用

Pharmacological Applications

CBA has emerged as a significant small molecule inhibitor with various pharmacological applications, particularly in cancer research.

Inhibition of Ion Channels

Recent studies have demonstrated that this compound acts as an effective inhibitor of the ion channel TMEM206, which is implicated in acid-induced cell death in colorectal cancer cells. The compound exhibits a half-maximal inhibitory concentration (IC50) of 9.55 µM at low pH, indicating its potential as a therapeutic agent in managing acid-induced cellular damage in cancer contexts .

Table 1: Inhibitory Effects of this compound on TMEM206

| Parameter | Value |

|---|---|

| IC50 | 9.55 µM |

| pH for Effective Inhibition | 4.5 |

| Maximum Inhibition Achieved | 19% |

This inhibition is dose-dependent, showcasing this compound's potential for further development into a therapeutic scaffold for TMEM206 inhibitors .

Antioxidant Activity

The Crocin Bleaching Assay (this compound) is also utilized to measure the antioxidant capacity of various compounds, including dietary antioxidants and pharmaceuticals. This assay helps elucidate the role of antioxidants in mitigating oxidative stress, providing insights into their efficacy in food formulations and biological samples .

Table 2: Antioxidant Capacity Measurement Using this compound

| Sample Type | Antioxidant Capacity |

|---|---|

| Dietary Antioxidants | Variable |

| Pharmaceuticals | Variable |

| Biological Samples | Variable |

This method allows researchers to standardize antioxidant capacity measurements across different sample types, enhancing the understanding of their health benefits.

Environmental Applications

This compound also finds relevance in environmental science, particularly in assessing the impacts of chemical exposure on human health and ecosystems.

Cost-Benefit Analysis (this compound)

Cost-benefit analysis is employed to evaluate the economic implications of environmental policies and interventions aimed at reducing chemical exposure. This approach helps quantify the benefits derived from reduced health risks against the costs associated with implementing safety measures .

Table 3: Summary of Cost-Benefit Analysis Applications

| Study Focus | Key Findings |

|---|---|

| Air Pollution Policies | Significant health benefits vs. costs |

| Chemical Safety Measures | Justification for regulatory actions |

| Vulnerable Populations | Disparities in risk reduction benefits |

The integration of cost-benefit analysis into environmental policy-making ensures that decisions are informed by both economic and health considerations, promoting sustainable practices .

Case Study on Colorectal Cancer Treatment

A study investigating the role of this compound as a TMEM206 inhibitor revealed that while it effectively reduces ion currents associated with acid-induced cell death, its efficacy is limited at neutral pH levels . This finding emphasizes the need for further research into optimizing this compound formulations for clinical use.

Antioxidant Efficacy Assessment

In food chemistry, researchers have utilized the Crocin Bleaching Assay to evaluate various food formulations' antioxidant capacities. The results indicate varying degrees of effectiveness among different dietary antioxidants, highlighting this compound's utility in food science research .

作用機序

4-カルボキシベンズアルデヒドの作用機序には、アミンとシッフ塩基を形成する能力が含まれ、その後、さらなる化学変換を受けることができる 。 アルデヒド基は非常に反応性が高く、求核付加反応に関与することができ、一方、カルボン酸基はエステルとアミドを形成することができる 。 これらの反応は、特定の酵素や触媒の存在によって促進される .

類似の化合物との比較

4-カルボキシベンズアルデヒドは、2-カルボキシベンズアルデヒドや3-カルボキシベンズアルデヒドなどの他のベンズアルデヒド誘導体と類似している 。 これは、ベンゼン環上の官能基の位置が異なり、反応性や化学的性質に影響を与えるため、独特である 。 アルデヒド基に隣接してカルボン酸基を持つ2-カルボキシベンズアルデヒドとは異なり、4-カルボキシベンズアルデヒドはこれらの基を環の反対側の角に持ち、異なる立体効果と電子効果をもたらす .

類似化合物との比較

4-Carboxybenzaldehyde is similar to other benzaldehyde derivatives such as 2-carboxybenzaldehyde and 3-carboxybenzaldehyde . it is unique due to the position of the functional groups on the benzene ring, which affects its reactivity and chemical properties . Unlike 2-carboxybenzaldehyde, which has the carboxylic acid group adjacent to the aldehyde group, 4-carboxybenzaldehyde has these groups on opposite corners of the ring, leading to different steric and electronic effects .

生物活性

Coibamide A (CBA) is a cyclic depsipeptide derived from marine cyanobacteria, notable for its significant biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound primarily inhibits the mammalian protein secretory pathway by blocking the Sec61 translocon, a critical component for protein translocation across the endoplasmic reticulum (ER) membrane. This inhibition leads to several downstream effects:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Inhibition of Cell Migration and Invasion : Studies have shown that this compound effectively inhibits the migration and invasion of cancer cells in vitro.

- Antitumor Properties : In xenograft mouse models, this compound has demonstrated substantial antitumor efficacy.

The compound's mechanism is partly attributed to its ability to inhibit extracellular secreted proteins such as vascular endothelial growth factor A (VEGF-A) and reduce the expression of integral membrane receptors like VEGFR2 and HER family members (EGFR and HER3) .

Structure-Activity Relationship (SAR)

Research has focused on modifying the structure of this compound to enhance its biological activity. Notable modifications include:

- Introduction of Methyl Groups : The addition of β- and ε-methyl groups to lysine mimetics has been shown to significantly increase cytotoxicity. For instance, derivatives with these modifications exhibited improved cellular bioactivity compared to simpler structures.

- Macrolactone Substructure Modifications : Alterations in the macrolactone substructure have also been explored. While some modifications retained potency, others led to a decrease in bioactivity, indicating that specific structural features are crucial for maintaining this compound's efficacy .

Cytotoxicity Studies

A series of studies have quantitatively assessed the cytotoxic effects of this compound and its analogs. The following table summarizes key findings regarding their cytotoxic potential:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 0.27 | Potent cytotoxic activity |

| This compound Derivative | 48 | Significant decrease in bioactivity |

| Simplified Derivative | 6500 | Marked reduction in cytotoxic potential |

These results underscore the importance of structural integrity in maintaining the bioactivity of this compound derivatives .

In Vivo Efficacy

In vivo studies using subcutaneous xenograft mouse models have shown that this compound retains its antitumor properties. The compound's ability to inhibit tumor growth has been linked to its interference with protein secretion pathways essential for tumor cell survival and proliferation .

Antioxidant Activity

Recent investigations into this compound's antioxidant properties reveal that it exhibits potent antioxidant activity, which may contribute to its overall therapeutic profile. For example, a novel analog, THthis compound, demonstrated an antioxidant activity IC50 value of 22.00 ± 1.10 μM, suggesting that modifications can enhance both antioxidant and cytotoxic effects .

特性

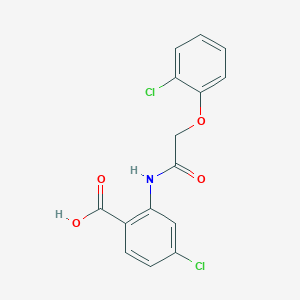

IUPAC Name |

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQCJPCMPGKEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。